molecular formula C7H8INO B13102521 (2-Amino-3-iodophenyl)methanol CAS No. 53279-84-8

(2-Amino-3-iodophenyl)methanol

Cat. No.: B13102521
CAS No.: 53279-84-8
M. Wt: 249.05 g/mol
InChI Key: NMBWDKXNUICAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-3-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-iodophenyl)methanol typically involves the iodination of 2-aminophenylmethanol. One common method is the Sandmeyer reaction, where 2-aminophenylmethanol is diazotized and then treated with potassium iodide to introduce the iodine atom at the 3-position. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-iodophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-3-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (2-Iodophenyl)methanol: Similar structure but lacks the amino group, which affects its reactivity and applications.

    (3-Amino-4-iodophenyl)methanol:

Uniqueness

(2-Amino-3-iodophenyl)methanol is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

53279-84-8

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

(2-amino-3-iodophenyl)methanol

InChI

InChI=1S/C7H8INO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2

InChI Key

NMBWDKXNUICAPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.